

Spectroscopic Identification of 4-(n-Butoxy)benzenesulfonyl Chloride: A Comparative Guide

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Compound of Interest

Compound Name: 4-(n-Butoxy)benzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of **4-(n-Butoxy)benzenesulfonyl chloride**, a key reagent in organic synthesis. Through a detailed examination of its spectral data and comparison with related alkoxy-substituted benzenesulfonyl chlorides, this document serves as a practical reference for the unambiguous identification and quality assessment of this compound.

Spectroscopic Data Summary

The unique structural features of **4-(n-Butoxy)benzenesulfonyl chloride** and its analogs give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, facilitating a clear comparison.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Compound	Ar-H (ortho to SO ₂ Cl)	Ar-H (ortho to O-Alkyl)	O-CH ₂ -	-CH ₂ -	-CH ₂ -	-CH ₃
4-(n-Butoxy)benzenesulfonyl chloride	~7.90 (d)	~7.05 (d)	~4.10 (t)	~1.80 (m)	~1.50 (m)	~0.98 (t)
4-Methoxybenzenesulfonyl chloride	7.88 (d)	7.04 (d)	3.89 (s)	-	-	-
4-Ethoxybenzenesulfonyl chloride	~7.89 (d)	~7.03 (d)	~4.15 (q)	-	-	~1.45 (t)
4-Propoxybenzenesulfonyl chloride	~7.89 (d)	~7.04 (d)	~4.03 (t)	~1.85 (m)	-	~1.05 (t)

Note:

Predicted data for 4-(n-Butoxy)-, 4-Ethoxy-, and 4-Propoxybenzenesulfonyl chloride are based on computational models and should be

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Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Compound	C-S	C-O	Ar-C (ortho to SO ₂ Cl)	Ar-C (ortho to O- Alkyl)	O-CH ₂ -	-CH ₂ -	-CH ₂ -	-CH ₃
4-(n-Butoxy)benzenesulfonyl chloride	~135.5	~164.0	~130.0	~115.0	~69.0	~31.0	~19.0	~13.8
4-Methoxybenzenesulfonyl chloride	135.8	164.6	130.3	114.9	56.0	-	-	-
4-Ethoxybenzenesulfonyl chloride	~135.6	~163.5	~130.1	~115.2	~64.5	-	-	~14.5
4-Propoxybenzenesulfonyl chloride	~135.7	~163.8	~130.2	~115.1	~70.5	~22.5	-	~10.5

Note:
Predicted data for 4-(n-Butoxy)-, 4-Ethoxy-, and 4-

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Table 3: Infrared (IR) Spectroscopic Data

Compound	Key Absorptions (cm ⁻¹)
4-(n-Butoxy)benzenesulfonyl chloride ^[1]	1375 (asymmetric SO ₂ stretch), 1170 (symmetric SO ₂ stretch), 1595, 1490 (C=C aromatic), 1260 (C-O stretch), 2960, 2875 (C-H aliphatic)
4-Methoxybenzenesulfonyl chloride	1370 (asymmetric SO ₂ stretch), 1165 (symmetric SO ₂ stretch), 1590, 1495 (C=C aromatic), 1265 (C-O stretch)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-(n-Butoxy)benzenesulfonyl chloride	248/250 (M^+ , $^{35}\text{Cl}/^{37}\text{Cl}$)	191 ($M^+ - \text{C}_4\text{H}_9$), 171 ($M^+ - \text{SO}_2\text{Cl}$), 99 (SO_2Cl)
4-Methoxybenzenesulfonyl chloride	206/208 (M^+ , $^{35}\text{Cl}/^{37}\text{Cl}$)	171 ($M^+ - \text{Cl}$), 141 ($M^+ - \text{SO}_2$), 107 ($M^+ - \text{SO}_2\text{Cl}$)

Experimental Protocols

Standardized protocols for acquiring high-quality spectroscopic data are crucial for reliable compound identification and comparison.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

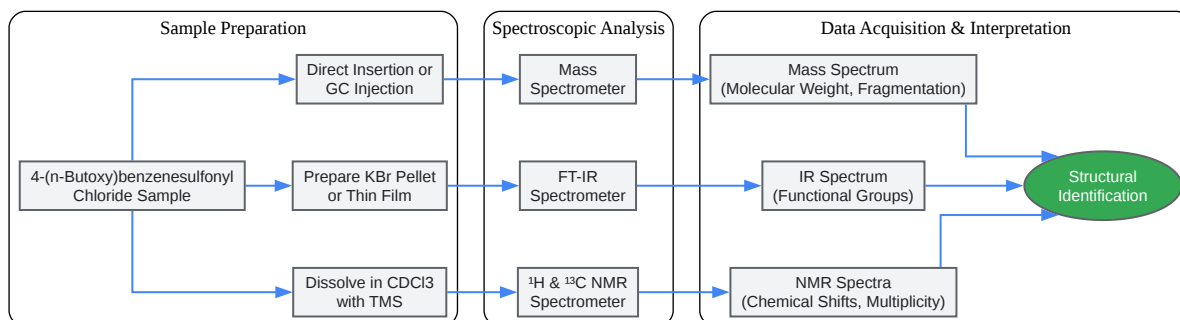
- **Background Collection:** Record a background spectrum of the empty sample holder or the pure KBr pellet.
- **Sample Analysis:** Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum, typically over a range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern, which provides structural information.

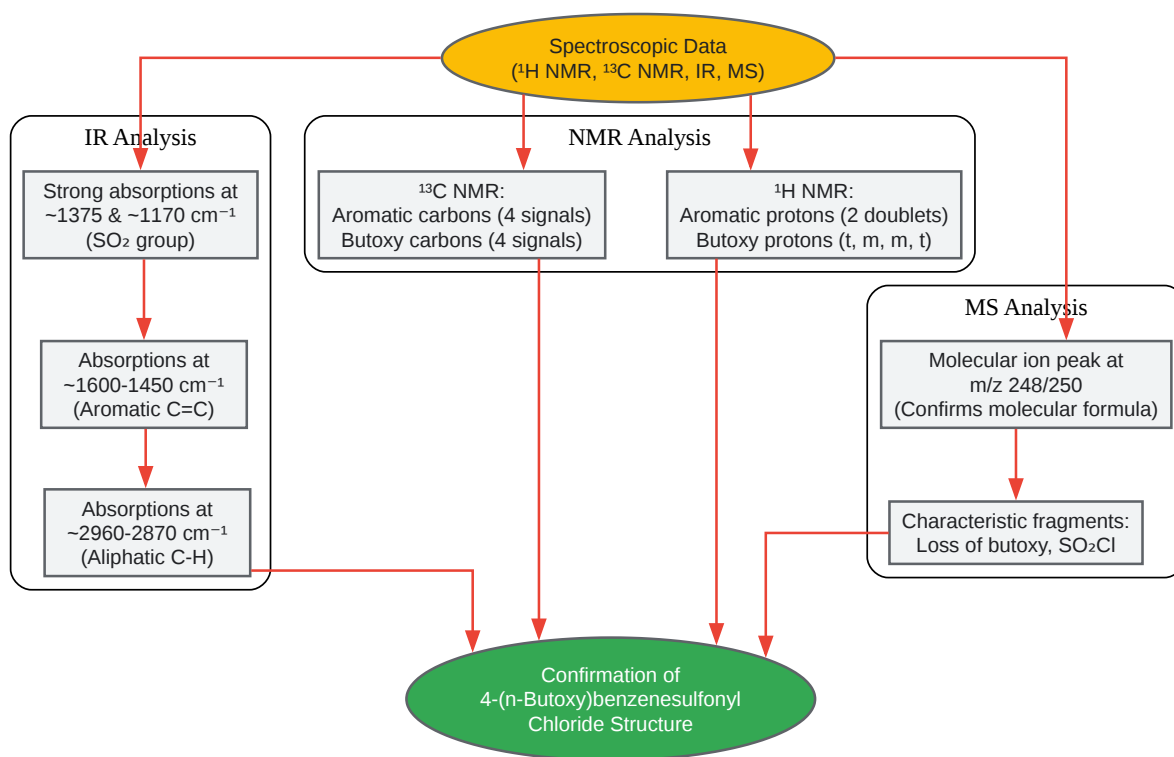
Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the spectroscopic identification of **4-(n-Butoxy)benzenesulfonyl chloride**, the following diagrams illustrate the experimental workflow and the logical approach to spectral interpretation.



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Caption: Experimental workflow for the spectroscopic analysis of **4-(n-Butoxy)benzenesulfonyl chloride**.



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Caption: Logical relationship for the interpretation of spectroscopic data.

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References

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